4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide
Overview
Description
4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to form 2-bromothiophene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiophene oxides and sulfoxides.
Scientific Research Applications
4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated thiophene ring system.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-fluorophenyl)thiophene-3-carboxamide: Similar structure with bromine and fluorine atoms at different positions.
4-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The presence of both bromine and fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNOS/c12-7-4-10(16-6-7)11(15)14-9-3-1-2-8(13)5-9/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSGDWSWYJJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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